molecular formula C14H17F2NO4 B599971 (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid CAS No. 167993-24-0

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B599971
CAS No.: 167993-24-0
M. Wt: 301.29
InChI Key: JNELGIOSRKVOJY-LLVKDONJSA-N
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Description

“®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 167993-24-0 . It has a molecular weight of 301.29 and its molecular formula is C14H17F2NO4 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 . The InChI key is JNELGIOSRKVOJY-LLVKDONJSA-N .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

  • (R)-2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate of Biotin (a water-soluble vitamin), was synthesized from L-cystine, which is critical for the metabolic cycle including the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Biotechnology and Bioengineering

  • The synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), a neuroexcitant, was accomplished. The study highlighted the importance of the tert-butoxycarbonyl-protected glycine derivative in the synthesis process, which further emphasizes the role of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid in the synthesis of neuroactive compounds (Pajouhesh et al., 2000).

Pharmacophore Development

  • Asymmetric hydrogenation of enamine ester was used to synthesize (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid 7a. This compound is a beta-amino acid pharmacophore, highlighting the significance of this compound in the development of pharmacologically active molecules (Kubryk & Hansen, 2006).

Organic Chemistry and Material Science

  • The study on 2,3-Diaminopropanols obtained from d-Serine as intermediates in the synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters showed the versatility of this compound derivatives in synthesizing non-proteinogenic amino acids, which are crucial in various synthetic applications (Temperini et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing.

Mechanism of Action

Target of Action

The primary target of BOC-2,4-DIFLUORO-D-PHENYLALANINE is Kynurenine–oxoglutarate transaminase 1 (KAT1) . KAT1 is an enzyme involved in the kynurenine pathway, which plays a critical role in tryptophan metabolism. By interacting with KAT1, BOC-2,4-DIFLUORO-D-PHENYLALANINE modulates the conversion of kynurenine to kynurenic acid, affecting neurotransmitter balance and immune responses .

Mode of Action

BOC-2,4-DIFLUORO-D-PHENYLALANINE inhibits KAT1 enzymatic activity. By binding to the active site of KAT1, it disrupts the conversion of kynurenine to kynurenic acid. This alteration in the kynurenine pathway impacts downstream metabolites, including quinolinic acid and kynurenic acid. The resulting changes influence neurotransmission, inflammation, and immune regulation .

Biochemical Pathways

The kynurenine pathway is intricately linked to immune responses, neuroprotection, and neurotransmitter balance. BOC-2,4-DIFLUORO-D-PHENYLALANINE’s inhibition of KAT1 affects the balance between neurotoxic quinolinic acid and neuroprotective kynurenic acid. Dysregulation of this pathway can impact conditions such as neurodegenerative diseases, depression, and autoimmune disorders .

Pharmacokinetics

These pharmacokinetic properties influence the compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of BOC-2,4-DIFLUORO-D-PHENYLALANINE include altered neurotransmitter balance, immune modulation, and potential neuroprotection. By inhibiting KAT1, it impacts the delicate equilibrium of kynurenine metabolites, affecting neuronal health and immune responses .

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence BOC-2,4-DIFLUORO-D-PHENYLALANINE’s stability and efficacy. Proper storage conditions and consideration of drug interactions are essential for maintaining its therapeutic effects .

Properties

IUPAC Name

(2R)-3-(2,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNELGIOSRKVOJY-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680156
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167993-24-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2,4-difluoro-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167993-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-Butoxycarbonyl)-2,4-difluoro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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